molecular formula C20H21F3N4O2 B2790946 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}-4-[2-(trifluoromethyl)benzoyl]piperazine CAS No. 2034405-50-8

1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}-4-[2-(trifluoromethyl)benzoyl]piperazine

Cat. No.: B2790946
CAS No.: 2034405-50-8
M. Wt: 406.409
InChI Key: OULACOFTFSGMML-UHFFFAOYSA-N
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Description

1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}-4-[2-(trifluoromethyl)benzoyl]piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazolo[1,5-a]pyridine core, which is a bicyclic structure, and a piperazine ring substituted with a trifluoromethylbenzoyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}-4-[2-(trifluoromethyl)benzoyl]piperazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[1,5-a]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[1,5-a]pyridine ring system.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.

    Attachment of the Trifluoromethylbenzoyl Group: This step involves the acylation of the piperazine ring with 2-(trifluoromethyl)benzoyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}-4-[2-(trifluoromethyl)benzoyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}-4-[2-(trifluoromethyl)benzoyl]piperazine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer, inflammation, and neurological disorders.

Industry

In industry, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}-4-[2-(trifluoromethyl)benzoyl]piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-1H-pyrazole-4-carbonitrile
  • 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol

Uniqueness

1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}-4-[2-(trifluoromethyl)benzoyl]piperazine is unique due to the presence of the trifluoromethylbenzoyl group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s lipophilicity and may improve its ability to interact with biological membranes and molecular targets.

Properties

IUPAC Name

[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N4O2/c21-20(22,23)16-7-2-1-6-15(16)18(28)25-9-11-26(12-10-25)19(29)17-13-14-5-3-4-8-27(14)24-17/h1-2,6-7,13H,3-5,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULACOFTFSGMML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4=CC=CC=C4C(F)(F)F)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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